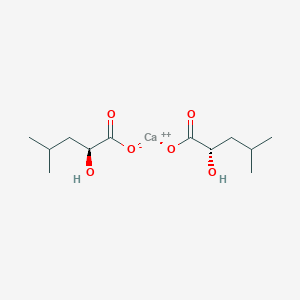
4-(Homopiperidin-1-ylsulfonyl)phenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Homopiperidin-1-ylsulfonyl)phenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C18H28BNO4S. This compound is notable for its applications in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Méthodes De Préparation
The synthesis of 4-(Homopiperidin-1-ylsulfonyl)phenylboronic acid pinacol ester typically involves the reaction of 4-(Homopiperidin-1-ylsulfonyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane and may require heating to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-(Homopiperidin-1-ylsulfonyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Applications De Recherche Scientifique
4-(Homopiperidin-1-ylsulfonyl)phenylboronic acid pinacol ester has several scientific research applications, including:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules through the Suzuki–Miyaura coupling reaction.
Drug Delivery Systems: The compound has been explored for use in reactive oxygen species-responsive drug delivery systems, where it helps in the structural modification of polymers for targeted drug delivery.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Mécanisme D'action
The mechanism of action of 4-(Homopiperidin-1-ylsulfonyl)phenylboronic acid pinacol ester in the Suzuki–Miyaura coupling reaction involves the transmetalation of the boronic ester with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The compound’s ability to undergo hydrolysis and oxidation also plays a role in its reactivity and applications in various chemical processes .
Comparaison Avec Des Composés Similaires
4-(Homopiperidin-1-ylsulfonyl)phenylboronic acid pinacol ester can be compared with other boronic esters such as phenylboronic acid pinacol ester and 4-(trifluoromethyl)phenylboronic acid pinacol ester. While all these compounds are used in Suzuki–Miyaura coupling reactions, this compound is unique due to its homopiperidinylsulfonyl group, which can influence its reactivity and stability .
Similar Compounds
Phenylboronic acid pinacol ester: Commonly used in Suzuki–Miyaura coupling reactions.
4-(Trifluoromethyl)phenylboronic acid pinacol ester: Used as a protecting group in carbohydrate chemistry.
4-(Methoxy)phenylboronic acid pinacol ester: Another boronic ester used in organic synthesis.
Propriétés
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO4S/c1-17(2)18(3,4)24-19(23-17)15-9-11-16(12-10-15)25(21,22)20-13-7-5-6-8-14-20/h9-12H,5-8,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTGWOUFFGCIMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid benzyl ester](/img/structure/B8005075.png)









![2-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-3H-purin-2-yl]-1,1-dimethylguanidine](/img/structure/B8005140.png)
